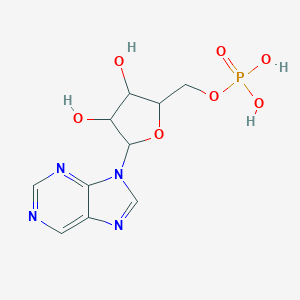

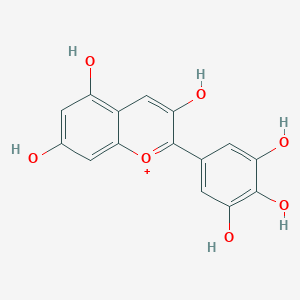

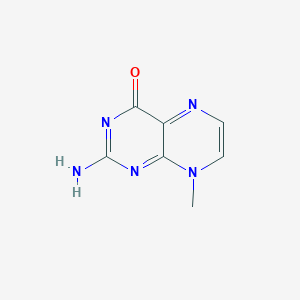

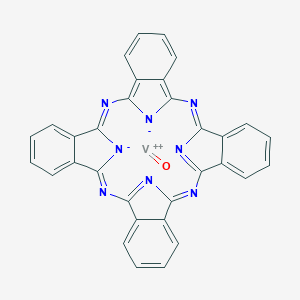

Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxovanadium phthalocyanines involves complex procedures that yield compounds with distinctive coordination structures. The synthesis and characterization of such compounds are detailed in studies focusing on their formation, stability, and initial characterization through various spectroscopic and analytical techniques. One study elaborates on the synthesis of oxovanadium complexes with specific ligands, offering insights into the methodologies employed to create these compounds (Tatiersky et al., 2004).

Molecular Structure Analysis

The molecular structure of oxovanadium phthalocyanine has been extensively analyzed using methods such as gas-phase electron diffraction (GED), mass spectrometry, and quantum chemical calculations. These studies reveal the compound's thermal stability, monomeric vapor composition, and C4v symmetry. The vanadium atom's coordination is described as a five-coordinated square-pyramidal geometry (Tverdova et al., 2013).

Applications De Recherche Scientifique

Oxidative Stress and Biological Impact

- Vanadium and Oxidative Stress Markers : Vanadium compounds, including Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, have been studied for their impact on oxidative stress markers in vivo. These studies show that vanadium can influence the levels of reactive oxygen species, markers of lipid peroxidation, and the activity of antioxidant enzymes. This research highlights both the potential therapeutic uses of vanadium in modulating oxidative stress and its toxicological implications (Ścibior & Kurus, 2019).

Catalysis and Material Science

- Vanadium Oxide Monolayer Catalysts : Research on vanadium oxide monolayers has provided insight into their preparation, structure, and catalytic properties. These materials are effective for various oxidation reactions and selective reduction processes, showcasing the versatility of vanadium-based compounds in catalysis (Bond & Tahir, 1991).

Environmental Applications

- Extraction of Vanadium Oxide : The extraction of high-purity vanadium oxide from spent catalysts has been reviewed, emphasizing the importance of vanadium in the chemical industry and the need for efficient recycling technologies. This research outlines various hydrometallurgical methods for processing vanadium-containing materials (Tarasov et al., 2022).

Advanced Materials and Technologies

- Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity : The review discusses the role of dietary antioxidants in mitigating the toxic effects of vanadium in organisms. This highlights the intersection of vanadium research with nutritional science and toxicology, providing insights into how dietary choices can influence the body's response to metal exposure (Zwolak, 2020).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves the reaction of vanadium chloride with phthalocyanine in the presence of oxygen to form the desired compound.", "Starting Materials": [ "Vanadium chloride", "Phthalocyanine", "Oxygen" ], "Reaction": [ "Vanadium chloride is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Phthalocyanine is added to the solution and the mixture is stirred at room temperature for several hours.", "Oxygen is slowly bubbled through the mixture to oxidize the vanadium from its +2 state to its +3 state.", "The reaction mixture is then heated under reflux for several hours to allow the phthalocyanine ligands to coordinate to the vanadium ion and form the desired complex.", "The resulting solution is filtered and the solid product is washed with a suitable solvent to remove any impurities.", "The product is then dried under vacuum to obtain the final compound, Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium." ] } | |

Numéro CAS |

13930-88-6 |

Formule moléculaire |

C32H16N8OV |

Poids moléculaire |

579.5 g/mol |

Nom IUPAC |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |

InChI |

InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |

Clé InChI |

YRZZLAGRKZIJJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.